molecular formula C5H8O2 B599958 1,5-Dioxaspiro[2.4]heptane CAS No. 185-61-5

1,5-Dioxaspiro[2.4]heptane

Cat. No.: B599958
CAS No.: 185-61-5
M. Wt: 100.117
InChI Key: SNVWCQVCIGRDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dioxaspiro[2.4]heptane is a heterocyclic organic compound with the molecular formula C5H8O2. It is characterized by a spirocyclic structure, where a dioxane ring is fused to a cyclopropane ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dioxaspiro[2.4]heptane can be synthesized through several methods. One common approach involves the reaction of diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. For example, the reaction of 1,3-dioxolane with formaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include steps to purify the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1,5-Dioxaspiro[2.4]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dioxaspiro[2.4]heptane
  • 1,5-Dioxaspiro[3.4]octane
  • 1,4-Dioxaspiro[2.4]heptane

Uniqueness

1,5-Dioxaspiro[2.4]heptane is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

1,6-dioxaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-6-3-5(1)4-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVWCQVCIGRDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734564
Record name 1,5-Dioxaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-61-5
Record name 1,5-Dioxaspiro[2.4]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dioxaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dioxa-spiro[2.4]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of the 1,5-Dioxaspiro[2.4]heptane structural motif in organic chemistry?

A1: 1,5-Dioxaspiro[2.4]heptanes are considered important building blocks in organic synthesis. This is because they are found as structural units in various biologically active natural compounds. [, , ] Additionally, they can be used as versatile intermediates for creating other complex molecules. []

Q2: What is a key synthetic route to access 1,5-Dioxaspiro[2.4]heptanes?

A2: A practical synthetic method utilizes 2,3-dichloroprop-1-ene as a starting material. [, ] Reacting this compound with symmetric ketones in the presence of a 4,4′-di(tert-butyl)biphenyl (DTBB) catalyst and subsequent treatment with sodium hydride (NaH) and iodine (I2) yields the desired 1,5-dioxaspiro[2.4]heptanes. []

Q3: Can 1,5-Dioxaspiro[2.4]heptanes be further modified synthetically?

A3: Yes, these compounds can be readily oxidized to their corresponding lactones, specifically α-epoxylactones (4-oxo-1,5-dioxaspiro[2.4]heptanes), using oxidizing agents such as ruthenium tetroxide (RuO4). [, ] These lactones are also valuable intermediates in organic synthesis.

  1. Barluenga, J. et al. Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes from 2,3- Dichloroprop-1-ene. Synthesis 2008, 15, 2329–2334.
  2. Barluenga, J. et al. 1,5-Dioxaspiro[2.4]heptanes. (2008).
  3. Fitjer, L. et al. Convenient Synthesis of α-Epoxylactones (4-Oxo-1,5-dioxaspiro[2.4]heptanes and -[2.5]octanes). Synthesis 1995, 10, 1085-1088.
  4. Barluenga, J. et al. Synthesis of Substituted 1,5‐Dioxaspiro[2.4]heptanes from 2,3‐Dichloroprop‐1‐ene. (2008).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.